BQ-123 - 136553-81-6

BQ-123

Catalog Number: EVT-263728
CAS Number: 136553-81-6
Molecular Formula: C31H42N6O7
Molecular Weight: 610.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BQ-123, chemically known as Cyclo(D-trp-D-asp-pro-D-val-leu), is a synthetic cyclic pentapeptide and a selective antagonist of the endothelin-A (ETA) receptor. [, , , , ] ETA receptors are one of the two subtypes of receptors for endothelin-1 (ET-1), a potent vasoconstrictor peptide. BQ-123's selectivity for ETA receptors makes it a valuable tool in scientific research for investigating the physiological and pathophysiological roles of ET-1. []

Endothelin-1 (ET-1)

Relevance: ET-1 is the endogenous ligand for the target compound, BQ-123, which acts as a selective antagonist for the ETA receptor. BQ-123 binds to the ETA receptor, blocking the binding and subsequent effects of ET-1 [, , , , , , , , , , , , , , , , , , , , , , ]. Many of the studies investigate the effects of BQ-123 in the presence or absence of exogenously administered ET-1, highlighting the direct relationship between the two compounds.

Sarafotoxin S6c

Relevance: Similar to ET-1, sarafotoxin S6c is used in research to understand the different roles of ETA and ETB receptors. By comparing the effects of BQ-123 (selective ETA antagonist) and BQ-788 (selective ETB antagonist) on responses elicited by sarafotoxin S6c, researchers can further elucidate the specific actions mediated by each receptor subtype []. This compound highlights the selectivity of BQ-123 for ETA over ETB receptors.

BQ-788

Relevance: BQ-788 is often used in conjunction with BQ-123 to differentiate the roles of ETA and ETB receptors in various physiological processes. By comparing the effects of BQ-123 alone and in combination with BQ-788, researchers can determine the specific contribution of each receptor subtype to the observed effects [, , , , , , , , , ].

BQ-587

Relevance: While structurally similar to BQ-123, BQ-587 exhibits a different charge and displays selectivity for ETB receptors, contrasting with the ETA selectivity of BQ-123. Studying their contrasting activities helps elucidate the structure-activity relationships of these endothelin antagonists [].

BQ-518

Relevance: BQ-518 is included in studies alongside BQ-123 to understand the hepatobiliary transport of these cyclic pentapeptide endothelin antagonists []. It allows for comparisons of pharmacokinetic properties and elimination pathways.

Compound A

Relevance: Similar to BQ-518, compound A is included in research alongside BQ-123 to compare their hepatobiliary transport mechanisms and overall elimination pathways []. This comparison provides insights into structure-pharmacokinetic relationships within this class of compounds.

SB209670

Relevance: SB209670 is used to compare the effects of selective ETA receptor antagonism (with BQ-123) versus dual ETA/ETB receptor antagonism in various experimental models [, ]. This comparison helps clarify the specific roles of each receptor subtype in the studied pathophysiological processes.

IRL 1620

Relevance: IRL 1620 is used alongside other endothelin receptor agonists and antagonists, including BQ-123, to investigate the role of ETB receptors in various cellular processes, such as phospholipase D activation in astrocytes. This helps researchers understand the signaling pathways and potential downstream effects mediated by this receptor subtype [].

BQ-3020

Relevance: Similar to IRL 1620, BQ-3020 is used to stimulate ETB receptors selectively. By comparing the effects of BQ-3020 with those of ET-1 in the presence or absence of BQ-123, researchers can differentiate between the roles of ETA and ETB receptors in mediating specific responses, such as prostacyclin release and vascular tone regulation [].

Classification

BQ-123 is classified as an endothelin receptor antagonist, specifically targeting the endothelin A receptor. This classification places it within a broader category of compounds used in cardiovascular research and treatment, particularly concerning hypertension and renal function .

Synthesis Analysis

The synthesis of BQ-123 has been explored through various methodologies, with notable advancements made using cyclic peptide libraries. A significant approach involved a "self-deconvoluting" cyclic pentapeptide library designed to produce numerous head-to-tail linked peptides. This method allowed for the identification and optimization of the BQ-123 sequence from a mixture that included various amino acids .

Key Parameters

  • Starting Materials: The synthesis typically utilizes amino acids that are configured to form cyclic structures.
  • Reaction Conditions: Specific conditions such as temperature, pH, and solvent choice can influence the yield and purity of BQ-123.
  • Yield: The optimization processes have led to high yields of the desired cyclic peptide, confirming the efficacy of the synthetic methods employed.
Molecular Structure Analysis

BQ-123 features a unique molecular structure characterized by a cyclic arrangement of five amino acids. NMR studies reveal that it adopts a type II beta turn and an inverse gamma turn within its backbone. The orientation of side chains varies with solvent conditions, affecting its interaction with sodium ions and its biological activity .

Structural Data

  • Molecular Formula: C₁₈H₂₃N₅O₄
  • Molecular Weight: Approximately 367.4 g/mol
  • Binding Sites: The carbonyl oxygen atom of proline in BQ-123 serves as a binding site for sodium ions, which can coordinate up to three sodium ions simultaneously .
Chemical Reactions Analysis

BQ-123 participates in various chemical reactions primarily related to its role as an endothelin receptor antagonist. In vitro studies have demonstrated that it can shift concentration-response curves for endothelin-1 (ET-1) without affecting the maximal response, indicating its competitive antagonistic activity .

Reaction Parameters

  • Concentration Range: Effective concentrations range from 0.07 µM to 6.0 µM in biological assays.
  • pA2 Value: The pA2 value for BQ-123 has been determined to be approximately 7.35, indicating strong antagonistic potency against ET-1 .
Mechanism of Action

BQ-123 acts by selectively binding to the endothelin A receptor, thereby inhibiting the action of ET-1, a potent vasoconstrictor involved in various pathophysiological processes including hypertension and renal dysfunction. By blocking this receptor, BQ-123 facilitates vasodilation and promotes sodium reabsorption in renal proximal tubule cells, contributing to its therapeutic effects in conditions like acute renal failure induced by ischemia .

Mechanistic Insights

  • Antagonistic Activity: BQ-123 effectively reverses established contractions induced by ET-1.
  • Sodium Ion Interaction: Its ability to bind sodium ions enhances its pharmacological profile, suggesting a dual mechanism involving both receptor antagonism and ion modulation .
Physical and Chemical Properties Analysis

BQ-123 exhibits several notable physical and chemical properties that contribute to its functionality:

Key Properties

PropertyValue
AppearanceWhite to off-white powder
SolubilitySoluble in water
StabilityStable under dry conditions
Melting PointNot extensively documented

These properties are essential for its application in research and potential therapeutic contexts .

Applications

BQ-123 has several scientific applications primarily centered around cardiovascular research:

  1. Hypertension Treatment: Its role as an endothelin A receptor antagonist makes it valuable in studies aimed at managing hypertension.
  2. Renal Function Studies: Research into acute renal failure has highlighted BQ-123's potential benefits in improving sodium reabsorption and renal perfusion.
  3. Biochemical Tool: As a selective antagonist, it serves as an essential tool for studying endothelin receptor function and related signaling pathways .
Molecular Pharmacology of BQ-123 as a Selective Endothelin Receptor Antagonist

Structural Determinants of ETA Receptor Selectivity

BQ-123 (cyclo[-D-Trp-D-Asp-L-Pro-D-Val-L-Leu-]) is a cyclic pentapeptide originally isolated from Streptomyces misakiensis fermentation broth [4]. Its distinctive conformation topology serves as the foundation for ETA receptor selectivity. Nuclear magnetic resonance (NMR) studies reveal that BQ-123 adopts a rigid structure featuring a type II' β-turn spanning the D-Asp-Pro residues and an inverse γ-turn centered on the D-Val residue [3] [4]. This specific folding creates a three-dimensional pharmacophore complementary to the ligand-binding pocket of the ETA receptor subtype.

The incorporation of D-amino acids at critical positions (D-Trp¹, D-Asp², D-Val⁴) confers both enzymatic stability and receptor subtype discrimination. The D-Trp¹ indole side chain penetrates deeply into a hydrophobic cleft within the ETA receptor, forming π-π stacking interactions with aromatic residues absent in the ETB binding pocket [4] [10]. Conversely, the carboxylic acid moiety of D-Asp² participates in polar interactions with ETA-specific residues, while its D-configuration orients this group optimally compared to L-Asp configurations found in less selective analogs [4]. The isopropyl group of D-Val⁴ and the isobutyl group of L-Leu⁵ provide additional hydrophobic contacts within the ETA receptor's accessory binding region, further enhancing subtype specificity [10]. Substitution of these residues with alternative amino acids significantly diminishes ETA affinity and selectivity, underscoring their critical role [4].

Table 1: Key Structural Features of BQ-123 Dictating ETA Selectivity

Amino Acid PositionResidue & ChiralityStructural RoleContribution to ETA Selectivity
1D-TryptophanType II' β-turn initiationHydrophobic insertion into ETA pocket; π-π stacking
2D-Aspartic Acidβ-turn formationPolar interactions with ETA-specific residues
3L-Prolineβ-turn termination; γ-turn initiationConformational rigidity; sodium coordination site
4D-ValineInverse γ-turnHydrophobic contact via isopropyl group
5L-LeucineCyclization pointHydrophobic contact via isobutyl group

Mechanistic Basis of Competitive Antagonism Against Endothelin-1

BQ-123 functions as a pure competitive antagonist of endothelin-1 (ET-1) at the ETA receptor. Its mechanism involves reversible displacement of endogenous ET-1 from the orthosteric binding site, thereby preventing receptor activation and downstream signaling cascades [5] [6]. Schild regression analysis demonstrates a surmountable antagonism profile, where increasing concentrations of BQ-123 produce parallel rightward shifts in the ET-1 concentration-response curve without suppressing the maximal response—a hallmark of competitive inhibition [8].

The kinetics of receptor blockade exhibit both dose-dependence and time-dependency. In human forearm blood flow studies, intravenous BQ-123 infusion (100-3000 nmol/min) reversed ET-1-induced vasoconstriction progressively, with complete abolition achieved at 1000 nmol/min [7]. This reversibility is pharmacologically significant as it allows physiological counter-regulation, contrasting with pseudo-irreversible antagonists that may provoke compensatory neurohormonal activation. At the cellular level, BQ-123 effectively inhibits ET-1-mediated biological responses, including:

  • Proliferation suppression: BQ-123 (IC₅₀ ≈ 1.5 × 10⁻⁷ M) blocks ET-1-induced DNA synthesis and mitogenesis in human pulmonary artery smooth muscle cells (hPASMCs) by preventing ETA-dependent activation of mitogen-activated protein kinases (MAPKs) and phosphoinositide 3-kinase (PI3K) pathways [6].
  • Calcium signaling inhibition: BQ-123 antagonizes ET-1-triggered intracellular calcium mobilization (IC₅₀ = 0.62 nM in SK-N-MC cells) by disrupting Gαq-phospholipase Cβ (PLCβ) coupling, thereby preventing inositol trisphosphate (IP₃) generation and subsequent calcium release from endoplasmic reticulum stores [10].
  • Hemodynamic modulation: Sustained intravenous infusion of BQ-123 (0.16-164 nmol/kg/min) in spontaneously hypertensive rats (SHR) produced dose-dependent reductions in mean arterial pressure, attributable to decreased total peripheral resistance without significant cardiac output depression—consistent with reversal of ET-1-induced vasoconstriction [5].

Comparative Binding Affinity Profiling (ETA vs. ETB Receptors)

BQ-123 exhibits remarkable selectivity for the human ETA receptor over the ETB subtype, as quantified through radioligand binding assays and functional studies. Its affinity for the ETA receptor (IC₅₀ = 7.3 nM; Kᵢ = 20-25 nM) exceeds that for the ETB receptor (IC₅₀ > 10,000 nM) by approximately 1,370-fold, defining it as a highly selective pharmacological tool for dissecting ETA-mediated functions [4] [10]. This differential affinity arises from evolutionary variations in receptor structure, particularly within transmembrane domains 3, 4, and 6, which form the ligand-binding crevice.

Table 2: Affinity Profiling of BQ-123 at Endothelin Receptor Subtypes

Receptor SubtypeRadioligand Binding IC₅₀/KᵢFunctional Assay (Tissue/Cell)Physiological Consequence of Blockade
ETA7.3 nM (IC₅₀) [10]20.5 nM (CHO-ETA) [10]Vasodilation, anti-proliferative effects
25 nM (Kᵢ) [4]4.83-5.09 nM (Vascular membranes) [2]Blood pressure reduction [5]
ETB>10,000 nM (IC₅₀) [10]>1,000 nM (CHO-ETB) [10]Negligible at therapeutic concentrations
>10 µM (Kᵢ) [4]No significant binding [9]Preserved ETB-mediated vasodilation

The functional implications of this selectivity are profound. In vascular preparations, BQ-123 potently antagonizes ET-1-induced contractions mediated exclusively by ETA receptors (e.g., human aorta) but exhibits negligible activity against ETB-mediated contractions (e.g., rabbit pulmonary artery) [3] [9]. This subtype discrimination is physiologically crucial as ETB receptor activation generally promotes:

  • Endothelium-dependent vasodilation via nitric oxide (NO) and prostacyclin (PGI₂) release [3]
  • ET-1 clearance from plasma through pulmonary endothelial uptake [7]
  • Natriuresis and diuresis in renal tubules [3]

Consequently, BQ-123 administration preserves beneficial ETB functions while selectively counteracting detrimental ETA actions. This contrasts with non-selective antagonists (e.g., bosentan) that simultaneously block both receptors, potentially compromising ETB-mediated vasodilation and ET-1 clearance [8].

Conformational Dynamics and Sodium Ion Coordination in Receptor Interaction

The solution conformation of BQ-123 exhibits significant solvent-dependent plasticity, influencing its receptor interaction dynamics. NMR spectroscopy reveals that while the peptide backbone retains the characteristic β- and γ-turns in aqueous environments, side chain orientations—particularly those of D-Trp¹ and D-Val⁴—undergo substantial repacking in hydrophobic milieus that mimic the receptor binding pocket [4]. This structural adaptability may facilitate induced-fit binding to the ETA receptor's extracellular domains.

A remarkable feature of BQ-123 is its high-affinity sodium coordination. The carbonyl oxygen of the L-Pro³ residue serves as a primary sodium ion (Na⁺) binding site, with the ability to coordinate up to three Na⁺ ions simultaneously [4] [10]. This Na⁺ binding:

  • Stabilizes bioactive conformation: Na⁺ coordination enhances the population of the type II' β-turn conformation by reducing backbone flexibility, thereby pre-organizing the pharmacophore for optimal ETA receptor engagement [4].
  • Modulates binding affinity: Equilibrium dialysis demonstrates that physiological Na⁺ concentrations (140 mM) increase BQ-123's apparent affinity for the ETA receptor by approximately 3-fold compared to Na⁺-free conditions [10]. This occurs through allosteric effects on receptor conformation rather than direct peptide-cation interaction within the binding pocket.
  • Contributes to selectivity: The ETA receptor possesses a unique Na⁺-sensitive allosteric site absent in the ETB subtype. Sodium-bound BQ-123 exploits this site, resulting in enhanced ETA selectivity under physiological ion concentrations [7] [10].

Table 3: Impact of Sodium Ions on BQ-123 Pharmacology

ParameterNa⁺-Free ConditionsPhysiological Na⁺ (140 mM)Mechanistic Implication
Receptor Binding Affinity (Kᵢ)~75 nM~25 nM [4] [10]Enhanced ETA occupancy
Conformational StabilityIncreased flexibilityStabilized type II' β-turn [4]Pre-organized bioactive state
Receptor Association RateSlower (t₁/₂ ~ 8 min)Faster (t₁/₂ ~ 2.5 min)Electrostatic steering effect
Selectivity Ratio (ETA:ETB)~800:1~1370:1 [10]Allosteric selectivity enhancement

Mass spectrometry studies of multivalent cation complexes confirm that Na⁺ coordination occurs primarily at the Pro³ carbonyl, with secondary sites involving the D-Asp² carboxylate and backbone carbonyls [4] [10]. This cationic dependency represents a unique pharmacological feature among peptide receptor antagonists and has implications for drug design targeting G protein-coupled receptors (GPCRs) with allosteric sodium sites.

Properties

CAS Number

136553-81-6

Product Name

BQ-123

IUPAC Name

2-[(3R,6R,9S,12R,15S)-6-(1H-indol-3-ylmethyl)-9-(2-methylpropyl)-2,5,8,11,14-pentaoxo-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecan-3-yl]acetic acid

Molecular Formula

C31H42N6O7

Molecular Weight

610.7 g/mol

InChI

InChI=1S/C31H42N6O7/c1-16(2)12-21-27(40)33-22(13-18-15-32-20-9-6-5-8-19(18)20)28(41)35-23(14-25(38)39)31(44)37-11-7-10-24(37)29(42)36-26(17(3)4)30(43)34-21/h5-6,8-9,15-17,21-24,26,32H,7,10-14H2,1-4H3,(H,33,40)(H,34,43)(H,35,41)(H,36,42)(H,38,39)/t21-,22+,23+,24-,26+/m0/s1

InChI Key

VYCMAAOURFJIHD-PJNXIOHISA-N

SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)C(C)C)CC(=O)O)CC3=CNC4=CC=CC=C43

Solubility

Soluble in DMSO, not in water

Synonyms

BQ 123
BQ-123
BQ123
cyclo(D-Trp-D-Asp-Pro-D-Val-Leu)
cyclo(Trp-Asp-Pro-Val-Leu)

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)C(C)C)CC(=O)O)CC3=CNC4=CC=CC=C43

Isomeric SMILES

CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(=O)N1)C(C)C)CC(=O)O)CC3=CNC4=CC=CC=C43

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.